3-(benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, dimethoxy, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and piperidinyl substitution. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonylation: The quinoline core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Piperidinyl Substitution: Finally, the sulfonylated quinoline is reacted with piperidine under basic conditions to introduce the piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to modify the quinoline core or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can be performed to replace the piperidinyl group with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the quinoline core can intercalate with DNA or RNA. The piperidinyl group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-aminoquinoline and 8-hydroxyquinoline share the quinoline core and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and 1-benzylpiperidine have similar structural features and are used in medicinal chemistry.
Sulfonyl Derivatives: Benzenesulfonamide and sulfonylureas are examples of compounds with sulfonyl groups that have diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonyl and piperidinyl groups enhances its potential as a versatile pharmacophore and synthetic intermediate.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-19-13-17-18(14-20(19)28-2)23-15-21(22(17)24-11-7-4-8-12-24)29(25,26)16-9-5-3-6-10-16/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBOGBZJZUTODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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